(1-Propylcyclopropyl)amine: Chemical Structure and Properties
(1-Propylcyclopropyl)amine: Chemical Structure and Properties
The following technical guide details the chemical structure, synthesis, properties, and applications of (1-Propylcyclopropyl)amine , a specialized building block in medicinal chemistry.
Technical Guide for Drug Development Professionals
Executive Summary
(1-Propylcyclopropyl)amine (CAS: 1174526-64-7 [free base], 1255718-28-5 [HCl salt]) is a geminal disubstituted cyclopropane derivative featuring a primary amine and a propyl chain at the C1 position. This structural motif is highly valued in drug discovery for its ability to introduce conformational restriction and metabolic stability into bioactive molecules.[1] By replacing flexible alkyl chains or gem-dimethyl groups, this scaffold locks the amine vector, potentially enhancing receptor binding affinity while blocking metabolic degradation at the
Chemical Structure & Electronic Properties[1]
Structural Analysis
The compound consists of a cyclopropane ring with two substituents at the C1 position: a propyl group (
-
Geminal Substitution: The 1,1-substitution pattern creates a quaternary carbon, eliminating the
-hydrogen relative to the nitrogen. This is a critical feature for preventing oxidative deamination by metabolic enzymes (e.g., CYP450).[1] -
Ring Strain: The cyclopropane ring introduces significant strain energy (~27.5 kcal/mol).[1] The bond angles are nominally 60°, but the carbon orbitals are
-hybridized (banana bonds), imparting unique electronic character to substituents. -
Steric Bulk: The propyl group adds lipophilicity and steric bulk, influencing the spatial orientation of the amine.[1]
Electronic Character
-
Basicity: The basicity of cyclopropylamines is generally lower than that of typical aliphatic amines due to the greater
-character of the exocyclic bonds on the cyclopropane ring.[1] The pKa of the conjugate acid is estimated to be in the range of 8.5–9.0. -
Donor-Acceptor Interactions: The cyclopropane ring can act as a
-donor, stabilizing adjacent carbocations (if formed during metabolism or solvolysis), though the amine group dictates the primary reactivity.
Synthesis: The Kulinkovich-Szymoniak Protocol[2]
The most authoritative and scalable method for synthesizing 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction .[1] This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines.
Reaction Mechanism
The reaction proceeds via the formation of a titanacyclopropane intermediate generated from ethylmagnesium bromide and titanium(IV) isopropoxide.[1] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.[1]
Experimental Protocol (Bench Scale)
Reagents:
-
Butyronitrile (1.0 eq)[1]
-
Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 2.2 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 eq)[1]
-
Boron trifluoride diethyl etherate (BF3[1]·OEt2, 2.0 eq)
-
Solvent: Anhydrous Diethyl Ether (Et2O) or THF[1]
Step-by-Step Methodology:
-
Titanacycle Formation: In a flame-dried flask under Argon, dissolve Butyronitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in anhydrous Et2O (50 mL).
-
Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane species.[1]
-
Ligand Exchange: Allow the mixture to warm to room temperature and stir for 1 hour. The titanacyclopropane reacts with the nitrile to form a metallacycle imine intermediate.
-
Lewis Acid Activation: Cool the mixture back to 0°C. Add BF3·OEt2 (20 mmol) dropwise. This step facilitates the ring closure to the cyclopropylamine structure.[1] Stir for 1 hour at room temperature.
-
Quench & Workup: Quench carefully with 10% NaOH solution (20 mL). Extract with Et2O (3 x 50 mL).
-
Purification: Dry the organic phase over Na2SO4 and concentrate. The free base is volatile; conversion to the HCl salt is recommended for isolation.[1] Treat the ethereal solution with 2M HCl in ether to precipitate (1-Propylcyclopropyl)amine hydrochloride .[1]
Synthesis Pathway Diagram
Caption: Mechanism of the Kulinkovich-Szymoniak reaction converting Butyronitrile to (1-Propylcyclopropyl)amine via titanacycle intermediates.
Physical and Chemical Properties[1][3][4][5][6][7][8]
The following data summarizes the key properties of the compound. Note that the free base is often handled as a solution or immediately converted to the salt due to volatility.[1]
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 1174526-64-7 | 1255718-28-5 |
| Molecular Formula | C6H13N | C6H14ClN |
| Molecular Weight | 99.18 g/mol | 135.64 g/mol |
| Physical State | Colorless Volatile Liquid | White Crystalline Solid |
| Boiling Point | ~110–115°C (Predicted) | N/A (Solid) |
| Melting Point | N/A | ~180–200°C (Decomp.) |
| Solubility | Organic solvents (DCM, Et2O) | Water, Methanol, DMSO |
| pKa (Conjugate Acid) | ~8.8 (Estimated) | N/A |
| LogP | ~1.2 (Predicted) | N/A |
Applications in Drug Discovery[1]
Pharmacophore Utility
(1-Propylcyclopropyl)amine serves as a bioisostere for gem-dimethyl or isopropyl groups but with distinct advantages:
-
Metabolic Blockade: The quaternary carbon prevents P450-mediated
-hydroxylation, a common clearance pathway for primary amines.[1] -
Conformational Lock: The rigid cyclopropane ring restricts the conformational space of the propyl chain and the amine, reducing the entropy penalty upon binding to a target protein.[1]
Target Classes
-
NMDA Receptor Antagonists: Substituted cyclopropylamines have been explored as channel blockers.[1]
-
GPCR Ligands: Used to rigidify linkers in aminergic GPCR ligands (e.g., Dopamine, Serotonin receptors).[1]
-
Kinase Inhibitors: The small, rigid hydrophobic pocket filler can improve selectivity in ATP-binding sites.[1]
Reactivity & Handling Flowchart
Caption: Reactivity profile highlighting stable synthetic transformations vs. stability risks under harsh acidic conditions.
Safety and Handling
-
Volatility: The free base is volatile and has a pungent amine odor.[1] Handle in a fume hood.
-
Stability: While the cyclopropane ring is strained, it is kinetically stable under standard basic and neutral conditions.[1] Avoid prolonged exposure to strong concentrated acids at high temperatures, which may trigger ring opening.
-
Storage: Store as the Hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic uptake and degradation.
References
-
Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1]
-
Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793.
-
Fujifilm Wako Chemicals. (n.d.). 1-Propylcyclopropan-1-amine (CAS 1174526-64-7).[3][4]
-
ChemScene. (n.d.). 1-Propylcyclopropan-1-amine hydrochloride (CAS 1255718-28-5).[5]
-
Gagnon, A., et al. (2018).[1] Application of the Kulinkovich–Szymoniak Reaction to the Synthesis of 1-Substituted Cyclopropylamines. Journal of Organic Chemistry. [1]
Sources
- 1. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. 1174526-64-7・1-Propylcyclopropan-1-amine・1-Propylcyclopropan-1-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 1-丙基环丙-1-胺盐酸盐 | 1-Propylcyclopropan-1-amine hydroch | 1255718-28-5 - 乐研试剂 [leyan.com]
